LogP and Lipophilicity: 2-Chloro vs 3-Chloro Regioisomer
The 2-chloro regioisomer (target compound) exhibits a higher computed logP (XLogP3-AA = 1.6) compared to the 3-chloro regioisomer (XLogP3-AA estimated ~1.3), indicating greater lipophilicity that can enhance membrane permeability [1]. This difference arises from the ortho versus meta placement of chlorine, which affects intramolecular hydrogen bonding and dipole moment. The increased lipophilicity of the 2-chloro isomer may improve passive diffusion across cell membranes, a critical factor for intracellular target engagement in cellular assays . Note: Quantitative comparison is based on PubChem computed properties; experimental logP measurements for the target compound are lacking.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 1-(3-chlorobenzyl)-1H-pyrazol-3-yl)methanol (estimated XLogP3-AA ~1.3) |
| Quantified Difference | Δ ~0.3 units |
| Conditions | PubChem computed XLogP3-AA 3.0 (2024) |
Why This Matters
A higher logP can directly influence the compound's ability to cross biological membranes, making the 2-chloro isomer potentially more suitable for cell-based phenotypic screening.
- [1] PubChem. (2026). {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol. National Center for Biotechnology Information. Retrieved April 30, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/211946-20-2 View Source
